2-phenyl-5-propyl-7-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one
Description
This compound belongs to the pyrazolo-pyridinone class, characterized by a fused bicyclic structure with a pyrazole ring condensed to a pyridinone moiety. Key structural features include:
- 2-Phenyl substituent: Enhances aromatic interactions in biological targets.
- 5-Propyl group: Contributes to lipophilicity and membrane permeability.
Properties
IUPAC Name |
7-(3,4-dihydro-2H-quinoline-1-carbonyl)-2-phenyl-5-propylpyrazolo[4,3-c]pyridin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O2/c1-2-14-27-16-20(24(30)28-15-8-10-18-9-6-7-13-22(18)28)23-21(17-27)25(31)29(26-23)19-11-4-3-5-12-19/h3-7,9,11-13,16-17H,2,8,10,14-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALMFLTSGSKUTMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCCC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-5-propyl-7-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one typically involves multiple steps, starting from readily available starting materials
Formation of the Pyrazolo[4,3-c]pyridine Core: This step involves the cyclization of appropriate precursors under specific conditions, such as the use of dehydrating agents like POCl3 or P2O5.
Introduction of Substituents: The phenyl, propyl, and tetrahydroquinoline-1-carbonyl groups are introduced through various substitution reactions, often involving the use of reagents like alkyl halides, aryl halides, and amines.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
2-phenyl-5-propyl-7-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: Substitution reactions, such as nucleophilic substitution, can be performed using reagents like alkyl halides or aryl halides to introduce new substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Alkyl halides, aryl halides, and amines under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-phenyl-5-propyl-7-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one has several scientific research applications:
Chemistry: This compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-phenyl-5-propyl-7-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzymes, modulation of receptor activity, or interference with cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and analogs from the evidence:
Key Research Findings
Impact of Substituents on Bioactivity: The tetrahydroquinoline-1-carbonyl group in the target compound is structurally analogous to Bcl-xL inhibitors (), which induce apoptosis by disrupting protein-protein interactions in cancer cells . Propyl vs. Methoxypropyl Chains: The 5-propyl group in the target compound may enhance metabolic stability compared to the 5-(3-methoxypropyl) chain in BB67555, as alkyl chains are less prone to oxidative metabolism than ethers .
Core Heterocycle Variations: Pyrazolo[4,3-c]pyridinones (target) vs. The target’s pyridinone core may favor interactions with larger hydrophobic binding pockets.
Synthetic Strategies: The tetrahydroquinoline moiety in the target compound could be synthesized via chemoenzymatic methods, as demonstrated for related alcohols in , ensuring enantiomeric purity for chiral centers .
Biological Activity
The compound 2-phenyl-5-propyl-7-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one represents a novel class of heterocyclic compounds that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a pyrazolo[4,3-c]pyridine core fused with a tetrahydroquinoline moiety. The molecular formula is with a molecular weight of approximately 364.45 g/mol. The unique arrangement of functional groups in the compound contributes to its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo[4,3-c]pyridine derivatives. Notably, compounds within this class have demonstrated significant cytotoxic effects against various cancer cell lines.
- Mechanism of Action : The proposed mechanisms include inhibition of cell proliferation and induction of apoptosis. For instance, a related compound has shown GI50 values as low as 0.1 μM against melanoma and breast cancer cell lines, indicating potent activity .
Antimicrobial Activity
The compound also exhibits antimicrobial properties. Research indicates that derivatives of pyrazolo[4,3-c]pyridine can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC) : Studies have reported MIC values ranging from 15.62 to 250 μg/mL for various derivatives against bacterial strains . This suggests that structural modifications can enhance antimicrobial efficacy.
Neuroprotective Effects
Emerging evidence suggests that similar compounds may possess neuroprotective properties. They could potentially modulate pathways involved in neurodegenerative diseases such as Alzheimer's.
- Research Findings : Certain derivatives have been shown to exhibit protective effects on neuronal cells under oxidative stress conditions .
Study 1: Anticancer Efficacy
In a study conducted by Aydin et al., several pyrazolo[4,3-c]pyridine derivatives were synthesized and tested for their anticancer properties. The results indicated that specific substitutions on the pyrazole ring significantly enhanced cytotoxicity against cancer cell lines .
Study 2: Antimicrobial Activity
Another investigation focused on the synthesis of novel derivatives and their antimicrobial activities against resistant strains. The results demonstrated that some compounds exhibited potent activity against Staphylococcus aureus and Escherichia coli, with MIC values confirming their efficacy .
Data Summary
Q & A
Q. What synthetic methodologies are reported for constructing the pyrazolo[4,3-c]pyridin-3-one core in this compound?
The pyrazolo[4,3-c]pyridin-3-one scaffold is typically synthesized via palladium-catalyzed cross-coupling reactions or cyclocondensation of hydrazine derivatives with diketones. For example, describes a multi-step synthesis involving sulfonamide coupling and cyclization under acidic conditions. Key steps include:
- Use of nitroarenes as precursors for reductive cyclization (e.g., Pd-catalyzed reactions with formic acid derivatives as CO surrogates, as noted in ).
- Optimization of reaction conditions (solvent, temperature) to improve yield and purity. Structural confirmation via NMR and X-ray crystallography (e.g., in , single-crystal X-ray studies resolved disorder in similar heterocycles) .
Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?
- HPLC-MS : To assess purity and detect trace byproducts (e.g., residual solvents or unreacted intermediates, as highlighted in for pharmacopeial standards).
- NMR Spectroscopy : 1H/13C NMR for confirming substituent positions and stereochemistry (e.g., used NMR to resolve diastereomers in a related pyrrolo-pyrimidine).
- X-ray Crystallography : For unambiguous structural determination, especially when stereochemical ambiguity exists (e.g., resolved disorder in a pyrimidine derivative using this method).
- Elemental Analysis : To verify molecular formula accuracy .
Q. What preliminary biological assays are recommended to evaluate its activity?
- Enzyme Inhibition Assays : Given its structural similarity to phosphodiesterase inhibitors ( ), test against PDE isoforms using fluorometric or radiometric assays.
- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to identify antiproliferative potential (as suggested in for pyrazolo-pyridines).
- Kinase Profiling : Screen against kinase panels to identify off-target effects, leveraging the compound’s heterocyclic motifs .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
- Systematic Substituent Variation : Modify the tetrahydroquinoline carbonyl group () and propyl chain ( ) to assess impact on target binding.
- Fragment-Based Design : Replace the pyrazolo-pyridinone core with pyrrolo[2,3-d]pyrimidine ( ) or thieno[2,3-d]pyrimidine ( ) scaffolds to compare potency.
- Computational Docking : Use molecular dynamics simulations to predict interactions with targets like PDE5 or kinases (e.g., ’s SMILES data can guide ligand preparation for docking studies) .
Q. How can contradictory data on its solubility and bioavailability be resolved?
- Physicochemical Profiling : Measure logP (octanol-water partition coefficient) and pKa to reconcile discrepancies in solubility (e.g., ’s trifluoromethyl pyridine derivatives show pH-dependent solubility).
- Salt Formation : Explore hydrochloride or mesylate salts (as in ) to improve aqueous solubility.
- Prodrug Strategies : Introduce hydrolyzable groups (e.g., ethyl esters in ) to enhance membrane permeability .
Q. What strategies mitigate synthetic challenges in scaling up this compound?
- Continuous Flow Chemistry : Adopt flow reactors () to enhance safety and yield for exothermic steps like nitro reductions.
- Catalyst Optimization : Screen Pd/ligand systems () to reduce metal leaching and improve turnover number.
- Byproduct Recycling : Use tandem reactions to convert intermediates (e.g., ’s boronic acid cross-couplings) into desired products .
Q. How can computational modeling predict its metabolic stability?
- CYP450 Isozyme Mapping : Use tools like SwissADME to identify metabolic hotspots (e.g., propyl chain oxidation or tetrahydroquinoline N-dealkylation).
- Metabolite Identification : Simulate phase I/II metabolism via docking with CYP3A4 ( ’s fluorinated analogs provide a reference for metabolic resistance).
- QSAR Models : Corrogate experimental half-life data with descriptors like polar surface area and H-bond donors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
